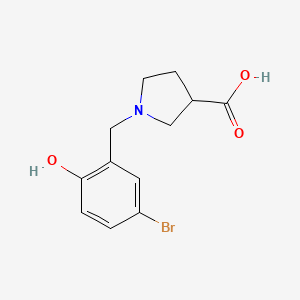

1-(5-Bromo-2-hydroxybenzyl)pyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-[(5-bromo-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO3/c13-10-1-2-11(15)9(5-10)7-14-4-3-8(6-14)12(16)17/h1-2,5,8,15H,3-4,6-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFTFFGNVFPJQIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)CC2=C(C=CC(=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(5-Bromo-2-hydroxybenzyl)pyrrolidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its antimicrobial and anticancer properties, supported by various studies and findings.

Chemical Structure

The compound features a pyrrolidine ring, a carboxylic acid group, and a brominated phenolic substituent, which contribute to its biological activity. The presence of the bromine atom and the hydroxyl group on the benzyl moiety enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives of pyrrolidine-3-carboxylic acids against multidrug-resistant pathogens. The compound exhibits notable activity against Gram-positive bacteria and fungi, which are significant public health threats due to rising antimicrobial resistance.

Table 1: Antimicrobial Activity Against Pathogens

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | High | |

| Acinetobacter baumannii | Moderate | |

| Klebsiella pneumoniae | High | |

| Pseudomonas aeruginosa | Moderate | |

| Candida auris | High | |

| Aspergillus fumigatus | Moderate |

The studies employed broth microdilution techniques to assess the minimum inhibitory concentrations (MICs) of the compounds against these pathogens, demonstrating structure-dependent activity.

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. The compound has shown promise particularly against lung adenocarcinoma (A549) cells.

The anticancer activity is believed to involve multiple mechanisms:

- Induction of apoptosis via mitochondrial pathways.

- Inhibition of cell proliferation by affecting cell cycle progression.

- Modulation of signaling pathways such as PI3K/Akt and MAPK, which are crucial for cancer cell survival and proliferation.

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | IC50 (µM) | Effect Observed | Reference |

|---|---|---|---|

| A549 (Lung Cancer) | 20 | Induces apoptosis | |

| HeLa (Cervical Cancer) | 25 | Cell cycle arrest | |

| HCT-116 (Colorectal Cancer) | 15 | Cytotoxic effects |

Case Studies

In a study assessing the cytotoxicity of various derivatives, compound 21, a derivative with specific substitutions, exhibited selective toxicity towards A549 cells while sparing non-cancerous human small airway epithelial cells (HSAEC-1 KT). This selectivity is crucial for developing safer anticancer agents.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 1-(5-Bromo-2-hydroxybenzyl)pyrrolidine-3-carboxylic acid exhibits notable anticancer properties. The compound has been shown to induce apoptosis in cancer cells through mitochondrial pathways and inhibit cell proliferation by affecting cell cycle progression. In vitro studies have focused on various cancer cell lines, including A549 (human lung adenocarcinoma) and others, revealing significant cytotoxic effects.

Case Study: A549 Cell Line

In a study comparing the efficacy of different derivatives, this compound significantly reduced the viability of A549 cells by 67.4% at a concentration of 100 µM after 24 hours of treatment. This effect was comparable to traditional chemotherapeutics like cisplatin, suggesting its potential as a candidate for further development in cancer therapy .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Its derivatives have been tested against multidrug-resistant strains of bacteria, including Staphylococcus aureus. The structure-activity relationship studies indicate that modifications to the pyrrolidine scaffold can enhance antimicrobial efficacy.

Case Study: Antimicrobial Screening

In vitro tests revealed that certain derivatives of this compound exhibited potent activity against Gram-positive pathogens. For instance, compounds with specific substituents demonstrated selective antimicrobial activity against resistant strains, making them suitable candidates for addressing the growing issue of antibiotic resistance .

The biological activity of the compound is commonly assessed using assays such as:

- MTT Assay : To evaluate cell viability post-treatment.

- DPPH Radical Scavenging Assay : To determine antioxidant properties.

- Broth Microdilution Method : For antimicrobial susceptibility testing.

These assays help elucidate the mechanism of action and therapeutic potential of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Bromobenzyl-Substituted Pyrrolidine Derivatives

1-(3-Bromobenzyl)-5-oxo-pyrrolidine-3-carboxylic Acid (CAS 927984-04-1)

- Structural Differences :

- Bromine position: 3-bromo vs. 5-bromo on the benzyl ring.

- Functional groups: 5-oxo (ketone) on pyrrolidine vs. carboxylic acid in the target compound.

- Implications :

1-(3-Bromobenzyl)pyrrolidine (BD296022)

- Structural Differences :

- Lacks the carboxylic acid and hydroxyl groups.

Hydroxy-Substituted Pyrrolidine Derivatives

1-Acetyl-4-hydroxy-5-benzyl-pyrrolidine-3-carboxylic Acid (3a)

- Structural Differences :

- 4-hydroxy on pyrrolidine vs. 2-hydroxy on the benzyl ring in the target.

- Acetyl protecting group on the pyrrolidine nitrogen.

- Implications :

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9)

- Structural Differences :

- Methyl substituent on nitrogen vs. benzyl in the target.

- 5-oxo group instead of a hydroxylated benzyl ring.

Protected/Functionalized Pyrrolidine-3-carboxylic Acids

1-(Benzyloxycarbonyl)pyrrolidine-3-carboxylic Acid (CAS 188527-21-1)

- Structural Differences :

- Benzyloxycarbonyl (Cbz) protecting group vs. free amine in the target.

- Implications :

(3R,4R)-1-Boc-4-(trifluoromethyl)pyrrolidine-3-carboxylic Acid (PBXA3202)

- Structural Differences :

- Trifluoromethyl and Boc groups vs. bromohydroxybenzyl in the target.

Data Table: Key Structural and Functional Comparisons

| Compound Name | Substituents | Functional Groups | CAS Number | Key Features |

|---|---|---|---|---|

| Target Compound | 5-Bromo-2-hydroxybenzyl | Pyrrolidine-3-carboxylic acid | N/A | Hydroxyl enhances solubility |

| 1-(3-Bromobenzyl)-5-oxo-pyrrolidine-3-carboxylic acid | 3-Bromobenzyl | 5-oxo, carboxylic acid | 927984-04-1 | Ketone reduces polarity |

| 1-Acetyl-4-hydroxy-5-benzyl-pyrrolidine-3-carboxylic acid (3a) | 4-Hydroxy, acetyl | Acetyl, carboxylic acid | N/A | Requires deprotection for activity |

| 1-(Benzyloxycarbonyl)pyrrolidine-3-carboxylic acid | Benzyloxycarbonyl | Cbz, carboxylic acid | 188527-21-1 | Synthetic intermediate |

Preparation Methods

Synthesis of the Pyrrolidine-3-carboxylic Acid Core

A key precursor, (3S)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, is reduced to the corresponding alcohol intermediate:

| Step | Reaction Conditions | Yield | Notes |

|---|---|---|---|

| Reduction of (3S)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | Dissolved in THF, cooled to 0°C, treated with 1.0 M BH3 in THF (1.16 equiv), stirred 4 h at ambient temperature | Crude product obtained quantitatively | Quenched with 1N HCl, extracted with EtOAc, washed, dried, solvent removed under vacuum to yield colorless oil |

This step provides tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate as a key intermediate.

Bromination of the Aromatic Ring

Selective bromination at the 5-position of 2-hydroxybenzyl derivatives is achieved using N-bromosuccinimide (NBS) or related brominating agents under controlled conditions:

- Bromination of 2-hydroxybenzyl compounds with NBS in an appropriate solvent (e.g., trifluoroacetic acid or dichloromethane) at low temperature (0°C to ambient).

- Yields typically range from 70-80% depending on substrate and reaction time.

- The hydroxyl group directs bromination selectively to the 5-position due to ortho/para directing effects.

Coupling of Brominated Aromatic Moiety with Pyrrolidine Core

The coupling between the brominated aromatic intermediate and the pyrrolidine core is commonly performed via:

- Nucleophilic substitution or reductive amination strategies.

- Use of protecting groups such as Boc on the pyrrolidine nitrogen to prevent side reactions.

- Catalytic hydrogenation or Pd/C reduction may be used to reduce intermediates when necessary.

- Coupling yields are generally high (>70%) when optimized.

Deprotection and Final Functional Group Adjustments

- Boc protecting groups are removed using acidic conditions such as 4N HCl or trifluoroacetic acid in dichloromethane.

- Ester hydrolysis is conducted with lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in aqueous or alcoholic media.

- Final purification is achieved by crystallization or chromatography to afford the target compound.

Representative Reaction Scheme Summary

| Step | Intermediate/Product | Reagents/Conditions | Yield | Comments |

|---|---|---|---|---|

| 1 | (3S)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid to alcohol | BH3·THF, 0°C to RT, 4 h; quench with 1N HCl | Quantitative (crude) | Formation of key alcohol intermediate |

| 2 | Bromination of 2-hydroxybenzyl derivative | NBS, 0°C to RT, solvent: TfOH or DCM | 70-80% | Selective 5-position bromination |

| 3 | Coupling brominated aromatic with pyrrolidine core | Pd/C reduction or nucleophilic substitution, Boc protection | 70-90% | Formation of benzylpyrrolidine linkage |

| 4 | Deprotection and hydrolysis | 4N HCl or TFA/DCM; LiOH or NaOH hydrolysis | 60-80% | Removal of protecting groups and ester hydrolysis |

Research Findings and Analysis

- The synthetic route emphasizes stereochemical control, especially at the pyrrolidine 3-position, to ensure biological activity.

- Use of NBS for selective bromination is well-established and provides high regioselectivity due to the directing effect of the hydroxyl group.

- Protection strategies (Boc) are crucial to prevent undesired side reactions during coupling and reduction steps.

- The overall synthesis typically involves multiple steps with cumulative yields in the range of 20-40%, depending on optimization.

- Reaction conditions such as temperature, solvent choice, and reagent equivalents significantly influence yield and purity.

- The synthetic accessibility score (~2.7) suggests moderate ease of synthesis, suitable for laboratory-scale preparation.

Q & A

Q. What synthetic strategies are recommended for preparing 1-(5-Bromo-2-hydroxybenzyl)pyrrolidine-3-carboxylic acid?

A multi-step synthesis is typically employed:

- Step 1 : Bromination of 2-hydroxybenzaldehyde to introduce the bromine substituent at the 5-position .

- Step 2 : Formation of the benzyl-pyrrolidine linkage via reductive amination or alkylation, using pyrrolidine-3-carboxylic acid derivatives as intermediates .

- Step 3 : Protection/deprotection of the carboxylic acid group (e.g., using tert-butyl esters) to prevent side reactions during coupling steps .

- Validation : Monitor reaction progress via TLC or HPLC, and confirm regioselectivity using -NMR to ensure the bromine and hydroxyl groups are correctly positioned .

Q. How can the purity and structural integrity of this compound be verified?

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

- Mass Spectrometry (MS) : Confirm molecular weight (expected ~300–310 g/mol based on brominated analogs) .

- NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm for the brominated benzene), pyrrolidine protons (δ 2.5–3.5 ppm), and carboxylic acid protons (broad signal at δ 10–12 ppm) .

Q. What are the solubility characteristics of this compound in common solvents?

- Polar Solvents : Soluble in DMSO and methanol (10–50 mM stock solutions typical).

- Aqueous Buffers : Limited solubility at neutral pH; adjust to pH >8 (using sodium bicarbonate) to deprotonate the carboxylic acid .

- Non-Polar Solvents : Insoluble in hexane or diethyl ether due to polar functional groups .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the bromine substituent in cross-coupling reactions?

- DFT Calculations : Optimize the molecular geometry using Gaussian or similar software to evaluate the electron-withdrawing effect of the bromine atom on the aromatic ring. This predicts activation barriers for Suzuki or Buchwald-Hartwig couplings .

- Molecular Dynamics (MD) : Simulate interactions with palladium catalysts to identify steric hindrance from the pyrrolidine ring .

- Validation : Compare computational predictions with experimental yields (e.g., 60–80% for Suzuki coupling with aryl boronic acids) .

Q. What methodologies resolve contradictions in biological activity data across studies?

- Orthogonal Assays : Use both cell-based (e.g., IC in cancer cell lines) and enzymatic assays (e.g., kinase inhibition) to confirm target specificity .

- Metabolite Profiling : LC-MS/MS to rule out off-target effects from degradation products .

- Structural Analog Comparison : Test derivatives (e.g., 5-chloro or 5-fluoro analogs) to isolate the role of bromine in activity .

Q. How is the carboxylic acid moiety utilized in prodrug design?

- Esterification : Convert to methyl or ethyl esters to enhance membrane permeability. Hydrolysis in vivo regenerates the active acid form .

- Conjugation : Link to peptides or antibodies via amide bonds for targeted delivery. Validate stability using plasma incubation studies .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for similar brominated pyrrolidine derivatives

- Potential Causes :

- Resolution :

Structure-Activity Relationship (SAR) Studies

Q. How does the 5-bromo-2-hydroxybenzyl group influence binding to biological targets?

- Key Interactions :

- Experimental Design :

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.